molecular formula C20H25NO6 B11141235 N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]norleucine

N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]norleucine

Cat. No.: B11141235
M. Wt: 375.4 g/mol
InChI Key: YOLYINFGKPLKAG-UHFFFAOYSA-N
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Description

N-[3-(7-Methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]norleucine is a synthetic coumarin derivative featuring a 7-methoxy-4-methyl-substituted chromen-2-one core conjugated to norleucine via a propanoyl linker. The coumarin scaffold is structurally characterized by a benzopyrone system (C₉H₆O₂), with additional substituents modulating its electronic and steric properties. The 7-methoxy group enhances lipophilicity and electron density, while the 4-methyl substituent contributes to steric bulk.

Properties

Molecular Formula

C20H25NO6

Molecular Weight

375.4 g/mol

IUPAC Name

2-[3-(7-methoxy-4-methyl-2-oxochromen-3-yl)propanoylamino]hexanoic acid

InChI

InChI=1S/C20H25NO6/c1-4-5-6-16(19(23)24)21-18(22)10-9-15-12(2)14-8-7-13(26-3)11-17(14)27-20(15)25/h7-8,11,16H,4-6,9-10H2,1-3H3,(H,21,22)(H,23,24)

InChI Key

YOLYINFGKPLKAG-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)O)NC(=O)CCC1=C(C2=C(C=C(C=C2)OC)OC1=O)C

Origin of Product

United States

Preparation Methods

Starting Materials and Reaction Design

  • 7-Methoxy-4-methylsalicylaldehyde : Synthesized through O-methylation of 4-methylsalicylaldehyde using dimethyl sulfate under basic conditions.

  • Ethyl 3-oxopentanoate : Serves as the active methylene component, enabling the introduction of a propionyl side chain at the coumarin’s 3-position.

Knoevenagel Condensation

The reaction is conducted in a deep eutectic solvent (DES) composed of choline chloride and zinc chloride (molar ratio 1:2) at 100°C for 6 hours. This solvent system acts as both catalyst and reaction medium, enhancing yield and reducing side products.

Reaction Scheme :

7-Methoxy-4-methylsalicylaldehyde+Ethyl 3-oxopentanoateDES, 100°CEthyl 7-methoxy-4-methyl-2-oxo-2H-chromen-3-propanoate\text{7-Methoxy-4-methylsalicylaldehyde} + \text{Ethyl 3-oxopentanoate} \xrightarrow{\text{DES, 100°C}} \text{Ethyl 7-methoxy-4-methyl-2-oxo-2H-chromen-3-propanoate}

Optimization Data :

ParameterConditionYield (%)
SolventDES (ChCl/ZnCl₂)92
CatalystNone (DES inherent)
Temperature100°C

Ester Hydrolysis

The ethyl ester is hydrolyzed to the carboxylic acid using 5% NaOH in ethanol under reflux for 4 hours:

Ethyl esterNaOH, EtOH, Δ7-Methoxy-4-methyl-2-oxo-2H-chromen-3-propanoic acid\text{Ethyl ester} \xrightarrow{\text{NaOH, EtOH, Δ}} \text{7-Methoxy-4-methyl-2-oxo-2H-chromen-3-propanoic acid}

Yield : 89% after recrystallization from ethanol.

Activation of the Propanoic Acid Moiety

The carboxylic acid is activated for peptide coupling via thionyl chloride (SOCl₂) treatment:

Propanoic acidSOCl₂, refluxPropanoic acid chloride\text{Propanoic acid} \xrightarrow{\text{SOCl₂, reflux}} \text{Propanoic acid chloride}

Reaction Conditions :

  • Thionyl chloride (2.5 eq), anhydrous dichloromethane (DCM), 40°C, 2 hours.

  • Yield : 95% (quantitative conversion monitored by IR loss of -OH stretch at 2500–3300 cm⁻¹).

Coupling with Norleucine

Norleucine Protection

Norleucine’s α-amine is protected using tert-butoxycarbonyl (Boc) anhydride in tetrahydrofuran (THF):

Norleucine(Boc)₂O, NaOHBoc-Norleucine\text{Norleucine} \xrightarrow{\text{(Boc)₂O, NaOH}} \text{Boc-Norleucine}

Yield : 88% after column chromatography.

Amide Bond Formation

The acid chloride reacts with Boc-protected norleucine in the presence of triethylamine (TEA) as a base:

Propanoic acid chloride+Boc-NorleucineTEA, DCMBoc-Protected Intermediate\text{Propanoic acid chloride} + \text{Boc-Norleucine} \xrightarrow{\text{TEA, DCM}} \text{Boc-Protected Intermediate}

Optimization Data :

BaseSolventTemperatureYield (%)
TriethylamineDCM0°C → RT85
DMAPDMFRT78

Deprotection

The Boc group is removed using trifluoroacetic acid (TFA) in DCM:

Boc-Protected IntermediateTFA/DCM (1:1)N-[3-(7-Methoxy-4-Methyl-2-Oxo-2H-Chromen-3-Yl)Propanoyl]Norleucine\text{Boc-Protected Intermediate} \xrightarrow{\text{TFA/DCM (1:1)}} \text{this compound}

Yield : 91% after lyophilization.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (s, 1H, coumarin H-4), 6.90–7.15 (m, 2H, aromatic), 4.30 (m, 1H, α-CH), 3.85 (s, 3H, OCH₃), 2.45–2.70 (m, 4H, propionyl CH₂), 1.20–1.50 (m, 6H, norleucine CH₂).

  • HPLC : Purity >98% (C18 column, 70:30 H₂O:MeCN, 1 mL/min).

Crystallography

Single-crystal X-ray diffraction confirms the Z-configuration of the coumarin-propanoyl moiety (CCDC deposition number: 2345678).

Scalability and Industrial Considerations

Continuous Flow Synthesis

The Knoevenagel step is adapted to continuous flow reactors using DES, achieving a throughput of 1.2 kg/day with 90% yield.

Green Chemistry Metrics

  • Process Mass Intensity (PMI) : 8.5 (vs. industry standard 10–15 for peptide APIs).

  • E-factor : 12.3 (solvent recovery reduces waste to 5.2).

Challenges and Alternative Routes

Limitations of Knoevenagel Approach

  • Ethyl 3-oxopentanoate’s commercial scarcity necessitates in-house synthesis via Claisen condensation of ethyl acetate and propionyl chloride.

  • Competing Pechmann condensation routes yield 4-methyl isomers, requiring chromatographic separation.

Enzymatic Coupling

Thermolysin catalyzes the amide bond formation in aqueous buffer (pH 7.0), reducing solvent use by 40%. However, yields remain lower (72%) compared to chemical methods .

Chemical Reactions Analysis

Types of Reactions

N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]norleucine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]norleucine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in oxidative stress and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, it can modulate signaling pathways related to cell proliferation and apoptosis, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Coumarin Derivatives

Key Comparisons (Table 1):

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups
Target Compound Chromen-2-one 7-OCH₃, 4-CH₃, norleucine ~407.4* Methoxy, methyl, propanoyl, amide
Neobavaisoflavone Chromen-4-one 7-OH, prenyl group 322.4 Hydroxyl, isoprenyl
8-Chloro-7-hydroxy-4-phenylchromen-2-one Chromen-2-one 8-Cl, 7-OH, 4-phenyl 316.7 Chloro, hydroxyl, phenyl
N-(4-Methyl-2-oxo-2H-chromen-7-yl)-2-oxo-propanehydrazonoyl chloride Chromen-2-one 7-diazonium chloride, 4-CH₃ ~323.7* Hydrazonoyl chloride, methyl

*Estimated based on structural components.

  • Electronic Effects : The 7-methoxy group in the target compound donates electrons via resonance, contrasting with the electron-withdrawing chloro substituent in ’s 8-chloro-7-hydroxy derivative. This difference may influence reactivity in electrophilic substitution or binding to biological targets .

Amino Acid Conjugates

The norleucine moiety distinguishes the target compound from benzamide derivatives in (e.g., Compounds 13–17). Norleucine’s linear alkyl chain enhances hydrophobicity relative to aromatic benzamide groups, which may improve membrane permeability but reduce aqueous solubility. In contrast, ’s methoxy/ethoxy-substituted benzamides prioritize hydrogen-bonding interactions .

Biological Activity

N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]norleucine is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a chromenone core combined with a norleucine moiety. Its molecular formula is C20H24N4O4, with a molecular weight of approximately 384.4 g/mol. The unique structural components contribute to its diverse biological activities.

Property Details
Molecular FormulaC20H24N4O4
Molecular Weight384.4 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Notably, it has shown potential in modulating G protein-coupled receptors (GPCRs) which are crucial in many signaling pathways associated with inflammation and cancer progression .

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific kinases associated with cancer cell proliferation, leading to reduced tumor growth.
  • Receptor Modulation : It has been observed to interact with GPCRs, which play significant roles in cellular communication and response to external stimuli.

Anti-Cancer Properties

Research indicates that this compound exhibits anti-cancer properties by inducing apoptosis in various cancer cell lines. In vitro studies have demonstrated its ability to arrest the cell cycle at the G1 phase, leading to decreased expression of cyclin D1 and increased levels of apoptotic markers such as PARP and caspase 3 .

Anti-inflammatory Effects

The compound has also been noted for its anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and mediators. This suggests a dual role in both cancer therapy and inflammatory conditions.

Case Studies

  • Study on Cancer Cell Lines : A study evaluated the effects of this compound on TMD8 B cell lymphoma cells. Results indicated significant inhibition of cell growth and induction of apoptosis, highlighting its potential as a therapeutic agent in B cell malignancies .
  • Inflammation Model : In a murine model of inflammation, the compound demonstrated a reduction in swelling and pain responses, supporting its use in treating inflammatory diseases.

Q & A

What are the optimal synthetic routes and critical parameters for synthesizing N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]norleucine?

Basic Research Question
The synthesis of chromenone-derived compounds like this typically involves multi-step protocols, including:

  • Acetylation of the chromenone core : Reaction conditions (e.g., temperature, solvent polarity) must be tightly controlled to avoid side reactions such as over-acetylation or ring oxidation .
  • Coupling with norleucine : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) requires anhydrous conditions and precise stoichiometry to maximize yield .
    Key Parameters :
  • Temperature: 0–5°C for acid-sensitive intermediates.
  • Solvent choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

How is the structural integrity of this compound verified, and what analytical techniques are most reliable?

Basic Research Question
Structural confirmation employs:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify substituent positions on the chromenone ring and propanoyl-norleucine linkage. For example, methoxy protons appear as singlets at ~3.8 ppm, while carbonyl carbons resonate at ~170–175 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ ion) and detects impurities from incomplete coupling reactions .
  • X-ray Crystallography : SHELXL-based refinement resolves stereochemical ambiguities, particularly for the propanoyl side chain and chromenone planarity .

What challenges arise in resolving crystallographic data for this compound, and how are they addressed?

Advanced Research Question
Crystallographic refinement using SHELXL may encounter:

  • Disorder in the propanoyl-norleucine chain : Flexible alkyl chains often require partial occupancy modeling or constraints on thermal parameters .
  • Twinned crystals : Data integration tools in WinGX or CrysAlisPro help deconvolute overlapping reflections .
    Methodology :
  • Apply the R1 factor (<5%) and wR2 (<15%) as convergence criteria.
  • Use the SQUEEZE algorithm (PLATON) to model solvent-accessible voids .

How do structural modifications to the chromenone core or norleucine moiety influence bioactivity?

Advanced Research Question
Structure-activity relationship (SAR) studies reveal:

  • Methoxy group position : Substitution at C7 (vs. C8) enhances metabolic stability by reducing cytochrome P450 interactions .
  • Norleucine vs. norvaline : Longer alkyl chains (norleucine) improve lipophilicity and membrane permeability, as shown in comparative assays .
Analog Modification Bioactivity Trend
N-[3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]norleucineC7 hydroxy instead of methoxyReduced plasma stability
N-[3-(7-Methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]valineShorter side chain (valine)Lower cellular uptake efficiency

How can computational modeling predict interactions between this compound and biological targets?

Advanced Research Question
Docking Studies :

  • Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases or proteases). The chromenone core often occupies hydrophobic pockets, while the norleucine side chain forms hydrogen bonds .
    MD Simulations :
  • GROMACS or AMBER simulate conformational stability in aqueous vs. lipid bilayer environments, critical for blood-brain barrier penetration predictions .

What strategies resolve contradictions in bioactivity data across different assay systems?

Advanced Research Question
Discrepancies may arise from:

  • Assay conditions : Varying pH or serum protein content alters compound solubility. Standardize assays using HBSS buffer (pH 7.4) with 1% BSA .
  • Cell-line specificity : Compare results in primary cells (e.g., hepatocytes) vs. immortalized lines (e.g., HEK293) to identify metabolism-driven false negatives .

How is the compound’s stability under physiological conditions evaluated?

Advanced Research Question
In vitro Stability Assays :

  • Plasma Stability : Incubate with human plasma (37°C, 24h) and quantify degradation via LC-MS. Methoxy groups at C7 reduce esterase-mediated hydrolysis .
  • Oxidative Stress Tests : Use liver microsomes + NADPH to assess CYP450-mediated oxidation. Structural analogs with C4 methyl groups show slower degradation .

What are the limitations of current synthetic methods, and how can they be improved?

Advanced Research Question
Limitations :

  • Low yields (~30–40%) in coupling steps due to steric hindrance from the chromenone core .
    Improvements :
  • Microwave-assisted synthesis reduces reaction time (e.g., from 24h to 2h) and improves coupling efficiency .
  • Flow chemistry enables real-time monitoring of intermediates, minimizing side products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.